2-氨基-5-氯噻唑-4-羧酸乙酯

描述

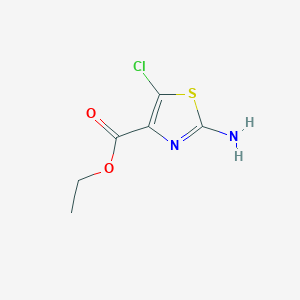

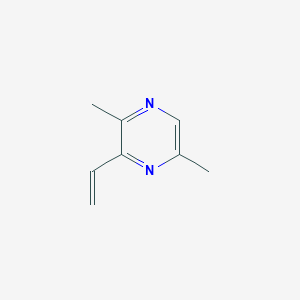

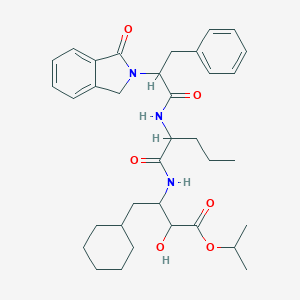

Ethyl 2-amino-5-chlorothiazole-4-carboxylate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring structure, which often exhibit a wide range of biological activities. The compound is a variant of thiazole with specific substituents that may confer unique properties and potential applications, particularly in the field of medicinal chemistry.

Synthesis Analysis

The synthesis of ethyl 2-substituted-aminothiazole-4-carboxylate analogs, including those with chloro groups, has been described in the literature. These compounds are synthesized for their potential antitumor activity and have been tested against various human tumor cell lines. One such analog showed remarkable activity against the RPMI-8226 leukemia cell line, indicating the significance of the substitution pattern on the thiazole ring for anticancer activity .

Molecular Structure Analysis

The molecular structure of ethyl 2-aminothiazole derivatives has been studied using various spectroscopic techniques. For instance, the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate was determined, and it was found that the molecules associate via hydrogen-bonded dimers, which is a common feature in thiazole derivatives that can influence their chemical behavior and interaction with biological targets .

Chemical Reactions Analysis

Ethyl 2-aminothiazole derivatives undergo various chemical transformations, leading to the formation of diverse compounds with potential biological activities. For example, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate can be transformed into 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates upon treatment with aromatic amines, demonstrating the versatility of thiazole derivatives in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-aminothiazole derivatives are influenced by their molecular structure. The presence of amino and carboxylate groups can lead to the formation of metal complexes, as seen in the synthesis of Mn, Co, Ni, and Cu complexes of ethyl 5-amino-2-(methylthio)thiazole-4-carboxylate. These complexes have been characterized by various techniques, including IR and UV-vis spectroscopy, and have shown molluscicidal activity against Biomphalaria alexandrina snails .

科学研究应用

抗菌性能

2-氨基-5-氯噻唑-4-羧酸乙酯表现出有希望的抗菌性能。Desai 等人 (2019) 证明其衍生物对细菌(大肠杆菌、铜绿假单胞菌、金黄色葡萄球菌和化脓性链球菌)和真菌(白色念珠菌、黑曲霉和棒曲霉)具有显着的抗菌活性 (Desai, Bhatt, & Joshi, 2019)。同样,Balkan 等人 (2001) 从 2-氨基-5-氯噻唑-4-羧酸乙酯的衍生物开始合成了新的噻唑并[4,5-d]嘧啶,对革兰氏阳性菌和酵母表现出显着的抑制作用 (Balkan, Urgun, & Özalp, 2001)。

化学合成和改性

该化合物在合成化学中也很有价值。Dovlatyan 等人 (2004) 探讨了它在合成 N-取代 2-氨基-4-甲基噻唑-5-羧酸衍生物中的用途,展示了其在生产各种衍生物方面的灵活性 (Dovlatyan, Eliazyan, Pivazyan, Kazaryan, & Engoyan, 2004)。此外,Baker 和 Williams (2003) 使用 2-氨基-5-氯噻唑-4-羧酸乙酯作为前体,展示了 2-氨基-1,3-噻唑-5-羧酸盐的新合成方法 (Baker & Williams, 2003)。

光物理性质

在光物理性质方面,Amati 等人 (2010) 研究了 2-氨基-5-氯噻唑-4-羧酸乙酯衍生物的光化学反应和光物理性质,揭示了它们作为单线态氧敏化剂的潜力 (Amati, Belviso, D’Auria, Lelj, Racioppi, & Viggiani, 2010)。

缓蚀

此外,该化合物还因其缓蚀性能而受到研究。Raviprabha 和 Bhat (2019) 发现,作为衍生物的 2-氨基-4-甲基-1,3-噻唑-5-羧酸乙酯有效抑制了盐酸介质中 AA6061 合金的腐蚀 (Raviprabha & Bhat, 2019)。

安全和危害

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . The hazard statements include H315-H319 . Precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

Relevant Papers The relevant papers related to Ethyl 2-amino-5-chlorothiazole-4-carboxylate include studies on its synthesis , its use as an intermediate in synthesizing 2-Chloro-5-thiazolecarboxylic Acid , and its role as a metabolite of thiamethoxam, clothianidin, and dinotefuran in mice .

属性

IUPAC Name |

ethyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S/c1-2-11-5(10)3-4(7)12-6(8)9-3/h2H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JILQJAVCOAVWCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617941 | |

| Record name | Ethyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-5-chlorothiazole-4-carboxylate | |

CAS RN |

136539-01-0 | |

| Record name | Ethyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,11R)-6-Hydroxy-11-prop-1-en-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-one](/img/structure/B149218.png)

![Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B149233.png)